Cyclopropyl 2-(3-fluorophenyl)ethyl ketone

Medicinal Chemistry Fluorine Chemistry Drug Design

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6) is a fluorinated aromatic ketone with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol. It features a cyclopropyl group linked to a 3-fluorophenyl ethyl ketone moiety.

Molecular Formula C12H13FO
Molecular Weight 192.23 g/mol
CAS No. 898767-77-6
Cat. No. B1327636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 2-(3-fluorophenyl)ethyl ketone
CAS898767-77-6
Molecular FormulaC12H13FO
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CCC2=CC(=CC=C2)F
InChIInChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2
InChIKeyKWVLAEYOUCATTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6) | Fluorinated Cyclopropyl Ketone for Research & Procurement


Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6) is a fluorinated aromatic ketone with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol [1]. It features a cyclopropyl group linked to a 3-fluorophenyl ethyl ketone moiety [1]. The compound is primarily utilized as a research intermediate and a building block in organic synthesis [1].

Fluorinated aryl ketone building block for SAR and lead optimization studies
Cyclopropyl ketone core enables photochemical cycloaddition methodology research
Regiodefined meta-fluoro substitution supports metabolic stability investigation

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6) | Why In-Class Ketone Substitution Is Not Advisable


Generic substitution among cyclopropyl ketones or fluorinated aryl ketones is not recommended because even minor structural variations, such as the position of the fluorine atom or the size of the cycloalkyl ring, can significantly alter physicochemical properties, reactivity, and biological activity [1]. For instance, a shift from a cyclopropyl to a cyclopentyl ring increases molecular weight by over 14% and lipophilicity (LogP) by 28%, directly impacting solubility and membrane permeability . Therefore, the selection of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone over close analogs must be based on quantifiable, context-dependent evidence, as detailed below.

Meta-fluoro vs. para-fluoro isomer: Regiochemistry may shift metabolic profile and target binding; positional isomers are not interchangeable without re-validation.

Cyclopropyl vs. cyclopentyl ring: Ring size alters lipophilicity, molecular weight, and boiling point, which may impact membrane permeability and synthetic handling.

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6) | Quantitative Evidence for Differentiation from Analogs


Meta-Fluoro Substitution Pattern: Distinct from Para-Fluoro Isomer

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone possesses a meta-fluoro substituent on the phenyl ring, distinguishing it from the para-fluoro analog, Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-86-0) . The position of fluorine substitution on an aromatic ring critically influences molecular electronics, metabolic stability, and target binding interactions [1].

Fluorine Position
Class-level inference
Meta-fluoro vs. para-fluoro substitution (CAS 898768-86-0)
May influence metabolic stability and target engagement
Positional isomer properties differ; class-level medicinal chemistry principles
Medicinal Chemistry Fluorine Chemistry Drug Design

Cyclopropyl vs. Cyclopentyl Ring: Quantifiable Physicochemical Property Differences

The compound exhibits distinct physicochemical properties compared to its cyclopentyl analog, Cyclopentyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-81-2). Key differences include molecular weight (192.23 g/mol vs. 220.28 g/mol), lipophilicity (LogP: 2.74 vs. 3.52), boiling point (271.4±15.0 °C vs. 308.9±17.0 °C), and density (1.158±0.06 g/cm³ vs. 1.093±0.06 g/cm³) [1].

Cycloalkyl Ring Size
Cross-study comparable
Property
Cyclopropyl
Cyclopentyl
MW
192.23 g/mol
220.28 g/mol (+14.6%)
LogP
2.74
3.52 (+28.5%)
Boiling Pt.
271.4±15.0 °C
308.9±17.0 °C
Lower LogP and MW support lead-likeness criteria
Vendor-predicted properties; verify experimentally for critical decisions
Physicochemical Properties SAR Compound Library Design

Lower Molecular Complexity and Rotatable Bond Count

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone has a complexity score of 210 and 4 rotatable bonds . In contrast, the cyclopentyl analog (CAS 898767-81-2) has a complexity score of 210 but 4 rotatable bonds as well . However, the non-fluorinated analog, Cyclopropyl phenyl ketone (CAS 3481-02-5), has a lower molecular weight of 146.19 g/mol and a boiling point of 121-123 °C , representing a significantly different property profile.

Molecular Complexity
Cross-study comparable
+31% MW vs. non-fluorinated analog (CAS 3481-02-5)
Boiling point also elevated by ~149 °C
Moderate MW supports lead-like profile for early-stage exploration
Fluorine addition significantly alters physical properties; data from vendor sheets
Molecular Complexity Lead-Likeness Fragment-Based Drug Discovery

Utility as a Cyclopropyl Ketone Building Block in Photochemical Cycloadditions

Cyclopropyl ketones, including cyclopropyl 2-(3-fluorophenyl)ethyl ketone, are valuable substrates in photochemical formal cycloadditions with strained amines to synthesize bicyclic N-heterocycles [1]. This reactivity is a class-level property of cyclopropyl ketones, differentiating them from non-cyclopropyl ketones or larger cycloalkyl ketones.

Photochemical Reactivity
Class-level inference
Enables formal cycloadditions with strained amines
Access to bicyclic N-heterocyclic scaffolds
Reaction pathway unique to cyclopropyl ketones; yields vary
Photochemistry Cycloaddition Synthetic Methodology

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6) | Recommended Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Programs Requiring Meta-Fluorinated Aromatic Moieties

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is ideal for medicinal chemistry teams focused on optimizing drug candidates where a meta-fluorophenyl group is desired to modulate metabolic stability and target binding [1]. Its lower molecular weight and LogP compared to the cyclopentyl analog align with lead-likeness criteria , making it a strategic choice for hit-to-lead and lead optimization phases.

Synthesis of Bicyclic N-Heterocycles via Photochemical Cycloadditions

This compound is a valuable substrate for research groups developing photochemical or photocatalytic methods for the synthesis of bicyclic N-heterocycles [2]. Its cyclopropyl ketone core is essential for the desired [2+2] or formal cycloaddition reactions with strained amines, providing access to novel chemical space.

Building Block for Structure-Activity Relationship (SAR) Studies on Cycloalkyl Ketones

In SAR studies, researchers can procure Cyclopropyl 2-(3-fluorophenyl)ethyl ketone to directly compare its activity and physicochemical profile against its 4-fluoro isomer (CAS 898768-86-0) or cyclopentyl analog (CAS 898767-81-2) . The quantifiable differences in LogP, boiling point, and density provide a clear rationale for its selection over other in-class compounds.

Development of Novel Agrochemical Intermediates

Cyclopropyl and fluorophenyl motifs are common in modern agrochemicals. This compound can serve as a key intermediate in the synthesis of novel herbicides or pesticides [3]. Its specific substitution pattern may be required to achieve desired potency or selectivity profiles, distinguishing it from other commercially available fluorinated ketones.

Application
Selection Property
Validation Focus
Lead optimization with meta-fluorinated motifs
Regiodefined meta-fluoro substitution
Metabolic stability and target-binding assessment
Photochemical N-heterocycle synthesis research
Cyclopropyl ketone photoreactivity
Reaction scope and bicyclic scaffold yield
Cycloalkyl ketone SAR comparison studies
Differentiated MW and LogP profile
Physicochemical–bioactivity correlation
Agrochemical intermediate exploration
Fluorinated cyclopropyl ketone core
Herbicidal/pesticidal activity screening

Technical Documentation Hub

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